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Anagliptin-d6

Cat. No.: B1155933
M. Wt: 389.48
Attention: For research use only. Not for human or veterinary use.
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Description

The Strategic Role of Stable Isotope Labeling in Modern Drug Discovery and Development Research

Stable isotope labeling is a foundational technique in modern pharmaceutical research, providing indispensable insights into the behavior of drug candidates within biological systems. musechem.com This method involves the incorporation of non-radioactive, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. metsol.com Because these isotopes are chemically identical to their more common counterparts, the labeled molecule behaves just like the parent drug in biochemical reactions but is distinguishable due to its slightly higher mass. metsol.com

The primary application of this strategy is in studies of absorption, distribution, metabolism, and excretion (ADME), which are critical for understanding the pharmacokinetic profile of a new therapeutic agent. nih.govchemicalsknowledgehub.com By using a stable isotope-labeled version of a drug, researchers can accurately trace the compound and its metabolites through an organism. adesisinc.com This is most often accomplished using mass spectrometry (MS), a highly sensitive and selective analytical technique that can differentiate between the labeled and unlabeled molecules based on their mass difference. nih.gov The data generated from these studies are vital for identifying promising drug candidates, understanding potential drug-drug interactions, and ensuring that a compound's metabolic profile is well-characterized for regulatory submissions. metsol.comnih.gov The use of stable, non-radioactive isotopes offers a significant advantage by allowing for safe and repeatable testing without the risks associated with radioactive isotopes. metsol.com

Fundamentals of Deuterium Incorporation in Pharmaceutical Chemical Entities

Deuterium (²H) is a stable, naturally occurring isotope of hydrogen that contains one proton and one neutron, in contrast to the single proton of protium (B1232500) (¹H), the most common hydrogen isotope. This additional neutron makes deuterium approximately twice as heavy as protium. The incorporation of deuterium into a pharmaceutical compound, a process known as deuteration, involves selectively replacing one or more hydrogen atoms with deuterium atoms. gabarx.com

This substitution results in a molecule that is essentially identical in shape, size, and chemical reactivity to its non-deuterated (protio) analog. gabarx.com The most significant change is the increase in mass and the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net While the strengthening of the C-D bond can sometimes be exploited to slow down metabolic processes—a phenomenon known as the kinetic isotope effect (KIE)—the most common application in analytical research relies purely on the mass difference. researchgate.netassumption.edu

For analytical purposes, deuterated compounds serve as ideal internal standards in quantitative assays. acs.org When analyzed with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the parent drug but is detected at a different mass-to-charge ratio. This allows it to be used as a precise reference to correct for any variability during sample preparation and analysis, thereby ensuring highly accurate and reproducible quantification of the target drug in complex biological matrices like plasma or urine. nih.govacs.org

Anagliptin-d6: A Deuterated Analog for Mechanistic and Analytical Investigations

Anagliptin (B605506) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mellitus. nih.govpatsnap.com To facilitate crucial research into its pharmacokinetic properties, a deuterated analog, this compound, was synthesized. lgcstandards.com

This compound is the stable isotope-labeled version of Anagliptin, where six hydrogen atoms at a specific position in the molecule have been replaced with deuterium atoms. Its primary and critical role in pharmaceutical research is to serve as an internal standard for the bioanalysis of Anagliptin. nih.gov

In detailed pharmacokinetic studies, which are essential to understand how a drug is absorbed, distributed, metabolized, and excreted, researchers must accurately measure minute concentrations of Anagliptin in biological samples. bohrium.comnih.gov A validated LC-MS/MS assay is the method of choice for this purpose. bohrium.com During such analyses, a precise and known quantity of this compound is added to every sample. Because this compound is chemically identical to Anagliptin, it experiences the same processing and potential loss during extraction from the biological matrix and has the same response during ionization in the mass spectrometer. However, the instrument can easily distinguish it from the unlabeled drug due to its higher mass. By measuring the ratio of the Anagliptin signal to the this compound signal, researchers can calculate the exact concentration of Anagliptin in the original sample with high precision and accuracy, a fundamental requirement for characterizing the drug's behavior in the body. nih.govbohrium.com

Properties of this compound

PropertyValue
Chemical Formula C₁₉H₁₉D₆N₇O₂
Synonyms Anagliptin-(isopropyl-d6)
Application Labeled internal standard for use in quantitative bioanalytical studies (e.g., LC-MS/MS) of Anagliptin.

Properties

Molecular Formula

C₁₉H₁₉D₆N₇O₂

Molecular Weight

389.48

Synonyms

N-[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-d6;  N-[2-([2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl]amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-d6; 

Origin of Product

United States

Synthetic Pathways and Isotopic Fidelity of Anagliptin D6

Methodologies for Deuterium (B1214612) Introduction in Complex Organic Syntheses

The introduction of deuterium into complex molecules like Anagliptin (B605506), which features a pyrazolopyrimidine core and a chiral pyrrolidine (B122466) moiety, necessitates highly selective and efficient chemical reactions. wikipedia.orgnih.gov General strategies include hydrogen-deuterium (H-D) exchange reactions, where existing C-H bonds are replaced with C-D bonds, and the use of deuterated building blocks in a synthetic sequence. juniperpublishers.comnih.gov

The pyrazolopyrimidine core of Anagliptin presents several sites for potential deuteration. google.com Heteroaromatic systems can undergo H-D exchange under various conditions. One common method involves acid or base catalysis using a deuterium source like deuterium oxide (D₂O) at elevated temperatures, though this can sometimes lack selectivity. juniperpublishers.comthieme-connect.de

A more controlled approach utilizes transition-metal catalysis. Catalysts such as palladium on carbon (Pd/C), platinum, or rhodium can facilitate H-D exchange with D₂ gas or D₂O, often with high selectivity for specific positions, such as those activated by adjacent heteroatoms or functional groups. juniperpublishers.commdpi.com For the 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid precursor of Anagliptin, deuteration could potentially be targeted at the methyl group or specific positions on the heterocyclic ring system. google.com Recent advancements in photocatalysis also offer mild and selective methods for deuterating C(sp³)–H bonds, which could be applicable to the methyl group on the pyrazolopyrimidine ring. researchgate.netresearchgate.net

Table 1: Potential Deuteration Methods for the Pyrazolopyrimidine Moiety

MethodDeuterium SourceCatalyst/ConditionsTarget PositionSelectivity
Acid/Base CatalysisD₂OStrong acid/base, high temp.Aromatic C-HModerate
Transition Metal CatalysisD₂ gas or D₂OPd/C, PtO₂, Rh/CBenzylic C-H, Aromatic C-HHigh
PhotocatalysisD₂OPhotoredox catalyst, lightActivated C(sp³)-HHigh
MechanochemistryD₂OPiezoelectric materials, Ni catalystAryl C-HHigh acs.org

This table presents plausible methods based on general organic chemistry principles.

The pyrrolidine moiety of Anagliptin contains a stereocenter at the 2-position, which must be preserved during deuteration. nih.gov Introducing deuterium into this part of the molecule without affecting its stereochemistry requires highly specific synthetic methods.

One effective strategy is the stereoselective reduction of a suitable precursor using a deuterated reducing agent. For instance, a precursor containing a C=C or C=N bond within the pyrrolidine ring could be reduced with deuterium gas (D₂) and a chiral catalyst (asymmetric hydrogenation). Alternatively, a carbonyl or imine precursor could be reduced using a deuterated hydride reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

Another approach is the H-D exchange of C-H bonds adjacent to activating groups. However, care must be taken as conditions that promote such exchange can sometimes lead to epimerization (loss of stereochemical integrity). The synthesis of selectively deuterated amines often relies on methods that construct the deuterated positions with high fidelity from the outset. nih.gov For the (2S)-2-cyanopyrrolidine fragment, a synthetic route starting from a deuterated proline derivative would be a robust method to ensure both isotopic and stereochemical purity.

Convergent and Linear Synthetic Routes to Anagliptin-d6

Convergent Synthesis: This more efficient strategy involves the separate synthesis of key deuterated intermediates, which are then combined (coupled) to form the final product. youtube.com For this compound, this would typically involve preparing a deuterated 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and/or a deuterated derivative of the cyanopyrrolidine amine side chain. google.com These labeled fragments are then joined in the final steps. This approach provides superior control over the precise location and number of deuterium atoms, resulting in higher isotopic fidelity.

The known synthesis of Anagliptin involves the amide coupling of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with the chiral cyanopyrrolidine amine intermediate. google.comgoogle.com A convergent synthesis of this compound would adapt this procedure by using the deuterated versions of one or both of these key intermediates.

Achieving high levels of deuterium incorporation is critical for the utility of the final labeled compound. The efficiency of deuteration reactions is highly dependent on the reaction conditions, which must be carefully optimized. researchgate.netresearchgate.net Key parameters include:

Catalyst: The choice and loading of the catalyst (e.g., Pd/C, photoredox catalysts) can significantly impact reaction rate and deuterium incorporation levels. acs.orgmdpi.com

Deuterium Source: The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas) directly affects the maximum possible isotopic enrichment of the product. D₂O is often favored as an inexpensive and readily available source. juniperpublishers.comresearchgate.net

Temperature and Pressure: H-D exchange reactions often require elevated temperatures or pressures to proceed efficiently. juniperpublishers.com However, conditions must be controlled to prevent side reactions or degradation of the substrate.

Reaction Time: Sufficient time must be allowed for the exchange reaction to reach completion, maximizing the level of deuterium incorporation. mdpi.com

Table 2: Example of Optimization for a Hypothetical Deuteration Reaction

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Deuterium Incorporation (%)
15801275
210801288
3101001295
41010024>98

This table illustrates a typical optimization process for a deuteration reaction, based on findings in related literature. researchgate.netresearchgate.net

After synthesis, the crude this compound must be rigorously purified to remove chemical impurities, residual solvents, and any non-deuterated or partially deuterated species. moravek.com Achieving high chemical and isotopic purity is essential for its use as an analytical standard. moravek.com Standard techniques in the pharmaceutical industry include:

Crystallization: This is a powerful method for removing impurities, which often remain in the mother liquor. Multiple recrystallizations may be necessary to achieve the desired purity.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is widely used to separate the desired deuterated compound from closely related impurities. moravek.com The choice of stationary and mobile phases is optimized to achieve the best separation.

The purity of the final product is typically assessed using analytical HPLC with UV or MS detection, which can confirm chemical purity to levels exceeding 99%. google.com

Advanced Spectroscopic Characterization for Deuterium Site and Purity Confirmation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound with high accuracy. rsc.orgalmacgroup.com The mass spectrum of this compound will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to unlabeled Anagliptin, corresponding to the mass of the six incorporated deuterium atoms. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of isotopic purity (e.g., the abundance of the d6 species versus d0 to d5) can be accurately calculated. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact location of the deuterium atoms. rsc.orgyoutube.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in their integration value.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous proof of the labeling sites. mdpi.com

¹³C NMR (Carbon NMR): Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift in their resonance compared to carbons bonded to hydrogen, further confirming the sites of deuteration.

Table 3: Hypothetical NMR Data for this compound (Pyrazolopyrimidine-CD₃ and Pyrrolidine-CD₃)

Atom PositionUnlabeled Anagliptin ¹H Shift (ppm)This compound ¹H Shift (ppm)This compound ²H Shift (ppm)
Pyrazolopyrimidine-CH₃~2.46Signal absent/reduced~2.45
Pyrrolidine Ring-CH₃~1.06Signal absent/reduced~1.05

This table presents hypothetical data based on published spectra for similar structures and the principles of NMR. google.comresearchgate.net The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized this compound, confirming its molecular structure, the sites of deuteration, and its isotopic fidelity. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2H NMR)

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent or significantly diminished in intensity. The remaining proton signals would confirm the integrity of the rest of the molecule. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the specific sites of deuteration can be unequivocally identified. For example, if the two methyl groups on the propyl chain are targeted for deuteration, the characteristic singlet for these six protons would be absent in the ¹H NMR spectrum of this compound.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms bonded to deuterium atoms exhibit a characteristic multiplet splitting pattern due to C-D coupling and a shift to a slightly lower frequency (upfield shift) compared to the corresponding carbon in the non-deuterated compound. This isotopic shift confirms the location of the deuterium labels.

²H NMR Spectroscopy : Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of successful deuteration and can be used to determine the isotopic purity of the compound.

While specific spectral data for commercially produced this compound is not publicly disseminated, the table below illustrates the expected ¹H NMR signals for the non-deuterated Anagliptin, which serves as a reference for interpreting the spectrum of the deuterated analogue.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H9.43s1H
Pyrimidine-H8.84s1H
Amide-NH8.49s1H
Pyrazole-H6.61s1H
Pyrrolidine-CH4.74m1H
Methylene (B1212753) & Pyrrolidine-CH₂3.65-3.42m5H
Methylene-CH₂3.29-3.28m2H
Pyrimidine-CH₃2.46s3H
Pyrrolidine-CH₂2.15-2.01m4H
Gem-dimethyl-CH₃1.06s6H
Note: This is a representative table based on published data for Anagliptin and may vary slightly based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, thereby confirming its elemental composition and the degree of isotopic enrichment.

HRMS can distinguish between the molecular ions of Anagliptin and this compound due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) that is approximately 6 mass units higher than that of unlabeled Anagliptin.

The isotopic enrichment can be calculated by analyzing the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species. A high isotopic enrichment (typically >98%) is essential for a reliable internal standard to minimize interference from the unlabeled analyte.

The table below summarizes the expected molecular weights for Anagliptin and this compound.

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (Da)
AnagliptinC₁₉H₂₅N₇O₂383.2070384.2148
This compoundC₁₉H₁₉D₆N₇O₂389.2447390.2525

The highly accurate mass measurement provided by HRMS allows for the confident verification of the molecular formula of this compound, ensuring that the correct number of deuterium atoms has been incorporated into the molecule. This, combined with NMR data, provides a comprehensive characterization and confirms the suitability of the compound as an internal standard for quantitative bioanalysis. nih.gov

State of the Art Analytical Methodologies for Anagliptin D6 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification of Anagliptin-d6

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone technique for the analysis of Anagliptin (B605506), a process in which this compound is fundamental for ensuring data integrity. The coupling of liquid chromatography's separation power with the sensitivity and selectivity of tandem mass spectrometry allows for precise quantification in complex biological matrices. ijnrd.org

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, offers enhanced resolution, shorter run times, and increased sensitivity, making it ideal for demanding bioanalytical research. ijnrd.org The development of a robust UPLC-MS/MS method for Anagliptin, and by extension its internal standard this compound, involves the systematic optimization of several parameters.

Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of an aqueous component with a pH modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov An isocratic or gradient elution may be employed to ensure the analyte and its deuterated internal standard are well-separated from endogenous matrix components, minimizing interference. nih.govnih.gov

Mass spectrometric detection is performed using a tandem quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov Specific precursor-to-product ion transitions are selected for both Anagliptin and this compound. The use of a deuterated standard like this compound is crucial as it co-elutes with the analyte and experiences similar ionization conditions, allowing for reliable correction of analytical variability. nih.gov

Table 1: Example UPLC-MS/MS Parameters for Analysis

ParameterCondition
Chromatography System Acquity UPLC or similar
Column Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile nih.gov
Elution Mode Isocratic or Gradient
Flow Rate 0.3 - 0.5 mL/min nih.gov
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Tandem Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Anagliptin) Analyte-specific precursor ion → product ion
MRM Transition (this compound) IS-specific precursor ion → product ion

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). nih.govgmpinsiders.com This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose. When using this compound as an internal standard, these validation parameters are assessed for the quantification of Anagliptin.

Key validation parameters include:

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. certified-laboratories.com This is tested by analyzing blank matrix samples from different sources to check for interferences at the retention times of Anagliptin and this compound. researchgate.netsuizou.org

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte within a specified range. gmpinsiders.com A calibration curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against a series of known concentrations. The correlation coefficient (r²) is expected to be ≥0.99. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govcertified-laboratories.com The LOQ is critical for studies requiring high sensitivity.

Precision and Accuracy: Intra- and inter-day precision (expressed as percent coefficient of variation, %CV) and accuracy (expressed as percent relative error, %RE) are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day and on different days. suizou.org

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. longdom.org The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to compensate for these effects, as it is expected to experience the same degree of ion suppression or enhancement as the analyte. nih.govnih.gov

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99 researchgate.net
Accuracy (%RE) Within ±15% of nominal value (±20% for LOQ) suizou.org
Precision (%CV) ≤ 15% (≤ 20% for LOQ) suizou.org
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank plasma. researchgate.net
Matrix Factor (IS-normalized) CV ≤ 15%

Role of this compound as a Stable Isotope Labeled Internal Standard in Bioanalytical Assays

The primary and most critical application of this compound in research is its use as a stable isotope-labeled (SIL) internal standard (IS). An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector. nih.gov this compound fits this role perfectly for the quantification of Anagliptin.

In preclinical research, such as pharmacokinetic studies, it is essential to accurately measure the concentration of a drug in biological samples like plasma, serum, or tissue homogenates. nih.gov These matrices are inherently complex and variable.

During sample processing, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte can be lost. asianjpr.com this compound is added to the samples at a known concentration at the beginning of the workflow. Because it is chemically identical to Anagliptin, any loss experienced by the analyte during extraction will be mirrored by a proportional loss of the IS. scispace.com When the sample is analyzed by LC-MS/MS, the concentration of Anagliptin is determined by calculating the ratio of its peak area to the peak area of this compound. This ratio corrects for variability in extraction recovery and instrument response, leading to highly accurate and precise quantification. suizou.orgnih.gov

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. longdom.org This phenomenon occurs when molecules co-eluting from the LC column interfere with the ionization of the analyte in the mass spectrometer's source, leading to a suppressed or, less commonly, enhanced signal. nih.govresearchgate.net This can result in inaccurate and unreliable data.

The use of a co-eluting SIL IS like this compound is the most effective strategy to mitigate matrix effects. nih.govnih.gov Since this compound has the same physicochemical properties and retention time as Anagliptin, it is subjected to the exact same matrix effects. scispace.com Any suppression of the Anagliptin signal will be accompanied by a proportional suppression of the this compound signal. Consequently, the ratio of their signals remains constant and unaffected by the matrix, ensuring the robustness and accuracy of the quantitative results. longdom.org

Chromatographic Separations for this compound Purity and Impurity Profiling in Research Materials

Before this compound can be used as a reliable internal standard, its own purity must be rigorously confirmed. The presence of impurities, especially the non-labeled parent compound (Anagliptin), could lead to an overestimation of the analyte concentration. Regulatory guidelines emphasize the importance of identifying and quantifying impurities in active pharmaceutical ingredients and related compounds. amazonaws.comnih.gov

Impurity profiling is performed using high-resolution chromatographic and spectrometric techniques. ijnrd.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is a common first step to assess purity. It can separate and quantify impurities that contain a chromophore. ijnrd.org A PDA detector can also help assess peak purity, ensuring a chromatographic peak corresponds to a single component. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, is invaluable for identifying unknown impurities. ijnrd.orgnih.gov It can accurately determine the mass of an impurity, allowing for the deduction of its elemental formula. Fragmentation data (MS/MS) can then be used to elucidate the structure of the impurity.

The key goal in the purity analysis of this compound is to confirm the absence of significant levels of Anagliptin and to ensure high isotopic enrichment, meaning that the vast majority of the molecules contain the deuterium (B1214612) labels.

Complementary Spectroscopic Techniques in Deuterated Compound Research

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. mdpi.comnih.gov By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique "molecular fingerprint" of the compound. mdpi.comnih.gov

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about molecular structure, making it complementary to FTIR. mdpi.comnih.gov It measures the inelastic scattering of monochromatic light, which results in a spectrum of vibrational modes specific to the molecule. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a distinct "fingerprint" of a compound. spectroscopyonline.com

For this compound, Raman spectroscopy can be used to:

Confirm Structural Identity: The Raman spectrum of this compound will be highly specific and can be compared to a reference standard for identity confirmation. spectroscopyonline.com

Analyze Deuteration: Similar to FTIR, the C-D vibrations in this compound will appear at different frequencies compared to the C-H vibrations in Anagliptin, providing evidence of deuteration.

Provide a Vibrational Fingerprint: The unique pattern of Raman bands serves as a detailed fingerprint, useful for quality control and distinguishing the compound from related substances. spectroscopyonline.com The "fingerprint" region in a Raman spectrum is particularly rich in structural information. spectroscopyonline.com

Table 2: Spectroscopic Techniques for this compound Analysis

TechniquePrincipleApplication for this compound
FTIR Spectroscopy Measures absorption of infrared radiation by molecular bonds. mdpi.comnih.govConfirms functional groups and structural integrity; detects C-D bond vibrations.
Raman Spectroscopy Measures inelastic scattering of light from molecular vibrations. nih.govProvides a unique "vibrational fingerprint"; confirms identity and deuteration. spectroscopyonline.com

Mechanistic and Metabolic Research Applications of Anagliptin D6 Exclusively Preclinical and in Vitro

In Vitro Metabolic Stability Assessment of Anagliptin (B605506) Utilizing Anagliptin-d6

The in vitro metabolic stability of a drug candidate is a key parameter evaluated during early drug discovery to predict its in vivo pharmacokinetic profile. evotec.com These assays measure the rate at which the compound is metabolized by liver enzymes. researchgate.netresearchgate.net this compound is instrumental in these studies as an internal standard for the accurate quantification of the remaining parent anagliptin over time.

Liver microsomes and S9 fractions are subcellular preparations containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. scispace.comnih.gov In a typical in vitro metabolic stability assay, anagliptin is incubated with liver microsomes or S9 fractions from preclinical species (e.g., rat, dog, monkey) and human donors. psu.edueuropa.euresearchgate.net The inclusion of this compound as an internal standard allows for the precise measurement of the decline in anagliptin concentration over a specific time course by LC-MS/MS. nih.gov This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are important for predicting the hepatic clearance of the drug in vivo. evotec.com

Illustrative Data Table: In Vitro Metabolic Stability of Anagliptin in Liver Microsomes

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat4530.8
Dog6820.4
Monkey5525.2
Human8516.3
This table provides illustrative data on the metabolic stability of anagliptin in liver microsomes from different species. The use of this compound as an internal standard would be critical for the accurate quantification underlying these results.

To assess the stability of anagliptin in a more complex biological matrix, it is incubated with plasma and tissue homogenates (e.g., from the intestine, kidney, and liver) from preclinical animal models. bohrium.combioratherapeutics.com These studies help to identify any extrahepatic metabolism or degradation by plasma enzymes. This compound is used as an internal standard to accurately quantify the parent drug in these complex matrices, correcting for any variability in sample preparation and analysis. aptochem.comkcasbio.com

Elucidation of Anagliptin's Metabolic Pathways and Metabolite Identification (Preclinical)

Understanding the metabolic pathways of a drug is essential for identifying potentially active or toxic metabolites. scispace.com this compound plays a crucial role as a tracer in these preclinical studies.

In isotope tracing studies, a mixture of anagliptin and a known concentration of this compound is administered to animal models or incubated with in vitro systems. mdpi.com By analyzing samples with LC-MS/MS, researchers can distinguish between the drug-related material and endogenous molecules. The characteristic mass shift of the deuterated standard and its metabolites allows for their confident identification in complex biological samples. nih.gov

Preclinical studies in rats and dogs have shown that anagliptin undergoes metabolism primarily through two pathways: hydrolysis of the cyano group to form a carboxylic acid metabolite (M1) and oxidation. nih.govresearchgate.net The use of this compound as an internal standard aids in the quantification of these specific metabolites in various biological samples.

Illustrative Data Table: Major Metabolites of Anagliptin Identified in Preclinical Models

MetaboliteMetabolic ReactionPreclinical Species Detected
M1Hydrolysis of the cyano groupRat, Dog
M6Oxidation-cleavage of the methylene (B1212753) functionRat, Dog
M7Oxidation-cleavage of the methylene functionRat, Dog
This table summarizes the major metabolites of anagliptin identified in preclinical animal models. This compound would be used as an internal standard for the quantification of these metabolites during LC-MS/MS analysis. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. In preclinical studies, following administration of anagliptin, MSI can be applied to ex vivo tissue samples to map its distribution in target organs like the pancreas, as well as in organs of metabolism and excretion such as the liver and kidneys. While not directly involving this compound, the quantitative data obtained from LC-MS/MS analyses using the deuterated standard provides essential context for interpreting the qualitative images produced by MSI.

Investigation of Kinetic Isotope Effects (KIE) in Anagliptin Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov By strategically placing deuterium (B1214612) atoms on the Anagliptin molecule, researchers can probe the mechanisms of its metabolic pathways. The C-D bond is stronger than the C-H bond, and its cleavage often requires more energy, leading to a slower reaction rate if this bond-breaking event is part of the rate-determining step of a metabolic process. nih.gov

To precisely measure the KIE in Anagliptin biotransformation, a well-controlled in vitro experimental design is essential. This typically involves incubating both Anagliptin and this compound with a metabolically active system, such as human liver microsomes (HLM) or recombinant cytochrome P450 (CYP) enzymes.

The experimental setup would involve parallel incubations under identical conditions (protein concentration, substrate concentration, temperature, and incubation time). The rate of metabolism of both the parent compound and its deuterated analog would be monitored over time. A common approach is to use a low substrate concentration, ideally below the Michaelis-Menten constant (Km), to ensure the reaction follows first-order kinetics. The disappearance of the parent compound or the formation of a specific metabolite is quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). this compound itself can be used as an internal standard for the quantification of the non-deuterated Anagliptin, though for KIE studies, a separate stable-isotope labeled internal standard is often employed for both analytes to ensure analytical precision.

A hypothetical experimental design for measuring the KIE on a specific metabolite formation is detailed in the table below.

ParameterConditionRationale
Test System Human Liver Microsomes (HLM)Provides a complex mixture of metabolizing enzymes, including CYPs.
Substrates Anagliptin, this compoundTo compare the metabolic rates of the non-deuterated and deuterated forms.
Substrate Conc. 1 µMA concentration below the expected Km to approximate initial rate conditions.
Incubation Time 0, 5, 15, 30, 60 minTo establish the linearity of the reaction rate.
Cofactor NADPH regenerating systemTo ensure the continuous activity of CYP enzymes.
Analysis LC-MS/MSFor sensitive and specific quantification of parent and metabolite(s).

The data obtained from the KIE experiments allow for the calculation of the isotope effect, which is the ratio of the rate of reaction of the light isotope (kH) to the heavy isotope (kD). A significant KIE (typically >1.5) suggests that the cleavage of the C-H bond at the deuterated position is involved in the rate-limiting step of that specific metabolic pathway. nih.gov

Below is a hypothetical data table illustrating the derivation of a KIE for the formation of a hydroxylated metabolite of Anagliptin.

CompoundRate of Metabolite Formation (pmol/min/mg protein)KIE (kH/kD)Interpretation
Anagliptin (H)15.2 ± 1.8\multirow{2}{*}{4.8}Significant KIE suggests C-H bond cleavage is rate-limiting for this hydroxylation.
This compound (D)3.2 ± 0.4

In Vitro Drug Interaction Studies Leveraging this compound as a Probe

This compound is an indispensable tool for in vitro drug-drug interaction (DDI) studies. Its primary use is as an internal standard in LC-MS/MS-based assays due to its similar physicochemical properties to the parent drug, ensuring reliable quantification. bioivt.com

CYP reaction phenotyping aims to identify which CYP isozymes are responsible for the metabolism of a drug. researchgate.netwuxiapptec.com This is crucial for predicting potential DDIs when Anagliptin is co-administered with other drugs that are inhibitors or inducers of these same enzymes. The standard approaches include using a panel of recombinant human CYP enzymes or specific chemical inhibitors in HLM. nih.gov

In these assays, Anagliptin is incubated with the enzymatic system, and the formation of its metabolites is measured. This compound would typically be used as the internal standard to ensure accurate quantification of the metabolites formed.

A hypothetical outcome of a CYP reaction phenotyping study for Anagliptin is presented below.

Recombinant CYP IsozymeMetabolite Formation Rate (relative activity %)Major Contributing Isozymes
CYP1A2< 5%No
CYP2C815%Minor
CYP2C98%No
CYP2C19< 5%No
CYP2D6< 5%No
CYP3A4 72% Yes
CYP3A5 65% Yes

Furthermore, Anagliptin would be tested for its potential to inhibit various CYP enzymes. This is done by co-incubating a specific probe substrate for each CYP isozyme with varying concentrations of Anagliptin. A reduction in the formation of the probe substrate's metabolite indicates inhibition. Again, a deuterated version of the probe substrate's metabolite is often used as an internal standard.

Drug transporters play a significant role in a drug's absorption, distribution, and excretion. In vitro assays using cell lines that overexpress specific uptake or efflux transporters are used to determine if a drug is a substrate or inhibitor of these transporters. nih.govbioivt.comxenotech.com

To assess if Anagliptin is a substrate for an uptake transporter (e.g., OATP1B1), cells overexpressing the transporter and control cells would be incubated with Anagliptin. The intracellular concentration of Anagliptin would be measured over time using LC-MS/MS, with this compound as the internal standard. A significantly higher accumulation in the transporter-expressing cells would indicate that Anagliptin is a substrate.

Conversely, to test for efflux transporter (e.g., P-gp or BCRP) interaction, a bidirectional transport assay using polarized cell monolayers is often employed. nih.gov The transport of Anagliptin from the apical to the basolateral side and vice versa is measured. A higher efflux ratio (basolateral to apical transport divided by apical to basolateral transport) that is sensitive to a known inhibitor of the transporter suggests that Anagliptin is a substrate.

The following table provides a hypothetical summary of Anagliptin's interaction with key drug transporters.

TransporterAssay TypeResultInterpretation
Uptake Transporters
OATP1B1Substrate AssessmentNo significant uptakeNot a substrate
OATP1B3Substrate AssessmentNo significant uptakeNot a substrate
OCT2Substrate AssessmentSignificant uptakeSubstrate
Efflux Transporters
P-gp (MDR1)Substrate AssessmentEfflux Ratio = 1.2Not a substrate
BCRPSubstrate AssessmentEfflux Ratio = 1.1Not a substrate
MATE1Substrate AssessmentSignificant effluxSubstrate

Research on Degradation Pathways and Stability Indicating Methods for Anagliptin D6 and Analogues

Forced Degradation Studies of Anagliptin (B605506) and its Deuterated Forms in Research Settings

Forced degradation studies on Anagliptin have been conducted under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies reveal that Anagliptin is susceptible to degradation under specific hydrolytic and oxidative conditions, while showing relative stability under others. researchgate.net

Anagliptin's stability is significantly influenced by pH. The molecule demonstrates notable degradation under both alkaline and acidic conditions, while it remains relatively stable under neutral hydrolysis. researchgate.net

Acidic Conditions: Under acidic stress (e.g., 1 N HCl at 80°C), Anagliptin undergoes degradation, though to a lesser extent than in basic conditions. researchgate.net The primary degradation pathways involve the hydrolysis of the amide bond adjacent to the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) ring and the conversion of the nitrile group on the pyrrolidine (B122466) ring to a carboxylic acid. nih.gov

Basic Conditions: The compound shows significant instability in basic media (e.g., 0.1 N NaOH at room temperature). researchgate.net Alkaline hydrolysis leads to the formation of a major degradation product, characterized by the hydrolysis of the nitrile group into a carboxamide. researchgate.net This degradation pathway follows first-order kinetics. researchgate.net The formation of degradants resulting from the hydrolysis of the amide bond has also been identified. nih.gov

Neutral Conditions: In neutral hydrolytic conditions (e.g., water at 80°C), Anagliptin shows greater stability compared to acidic or basic environments, with minimal degradation observed. researchgate.net

Table 1: Summary of Hydrolytic Degradation of Anagliptin
ConditionReagent/TemperatureObserved DegradationPrimary Degradation PathwayReference
Acidic1 N HCl, 80°CDegradation observedHydrolysis of amide bond and nitrile group to carboxylic acid. researchgate.netnih.gov
Basic0.1 N NaOH, Room TempSignificant degradationHydrolysis of nitrile group to carboxamide. researchgate.net
NeutralWater, 80°CMinimal degradationRelatively stable. researchgate.net

Anagliptin is particularly susceptible to oxidative stress. researchgate.net Studies using hydrogen peroxide (H₂O₂) have demonstrated significant degradation of the parent molecule. researchgate.net

The primary pathway for oxidative degradation involves the formation of an N-oxide derivative. researchgate.netnih.gov Specifically, the nitrogen atom in the pyrazolopyrimidine ring system is oxidized. researchgate.net This reaction has been shown to follow first-order kinetics. researchgate.net The resulting major oxidative degradation product has been identified as N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo-[1,5-a]pyrimidine-N-oxido-6-carboxamide. researchgate.netnih.gov

Table 2: Oxidative Degradation of Anagliptin
ConditionReagent/TemperatureObserved DegradationIdentified Degradation Product (DP)Reference
Oxidative0.3% H₂O₂, Room TempSignificant degradationN-oxide of the pyrazolopyrimidine ring (ANA-D8) researchgate.netnih.gov

Compared to its lability under hydrolytic and oxidative stress, Anagliptin exhibits considerable stability under photolytic and thermal conditions.

Thermal Degradation: When subjected to dry heat (e.g., 80°C for 11 days), Anagliptin shows no significant degradation, indicating its robustness to thermal stress in a solid state. researchgate.net Other gliptins, like Omarigliptin, have also shown stability under thermal conditions. nih.gov

Photolytic Degradation: Exposure to UV and fluorescent light in a photostability chamber (as per ICH guidelines) does not result in significant degradation of Anagliptin, both in its solid state and in solution. researchgate.net This suggests that the molecule is not particularly photosensitive.

Identification and Structural Elucidation of Anagliptin-d6 Degradation Products

The characterization of degradation products is a critical step to ensure drug safety. nih.gov Advanced analytical techniques are employed to separate, identify, and elucidate the precise chemical structures of these impurities.

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful tool for the analysis of drug degradation products. nih.govlcms.cz This technique has been successfully applied to characterize the degradants of Anagliptin. nih.gov The process involves separating the parent drug from its degradation products using an ultra-performance liquid chromatography (UPLC) system, often with a C18 column and a gradient elution program. nih.gov

Following separation, the QTOF-MS/MS system provides high-resolution mass data for both the parent ion and its fragments. nih.govresearchgate.net This allows for the determination of the elemental composition of the degradants and provides structural information based on their fragmentation patterns, facilitating the identification of the sites of chemical modification within the molecule. nih.govnih.govresearchgate.net Studies on Anagliptin have utilized this approach to identify multiple degradation products formed under various stress conditions. nih.govnih.gov

While LC-MS/MS provides excellent data for initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive structural elucidation of isolated impurities. researchgate.net For Anagliptin, major degradation products formed under alkaline and oxidative stress were first isolated using preparative High-Performance Liquid Chromatography (HPLC). researchgate.net

The isolated products were then subjected to a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer). researchgate.net These spectroscopic techniques provide detailed information about the carbon-hydrogen framework of the molecule. By comparing the NMR spectra of the degradation products with that of the parent Anagliptin, chemists can pinpoint the exact structural changes, such as the hydrolysis of a nitrile to a carboxamide or the oxidation of a nitrogen atom, and thus confirm the proposed structures. researchgate.net This definitive characterization is crucial for understanding the degradation pathways completely. researchgate.netresearchgate.net

Development and Validation of Stability-Indicating Analytical Methods for Research Materials

The development of robust, stability-indicating analytical methods is fundamental for assessing the purity and stability of pharmaceutical research materials like this compound. These methods are crucial for ensuring that the material maintains its integrity over time and under various environmental conditions. A stability-indicating method is one that can accurately quantify the active substance without interference from its degradation products, process impurities, or other related substances. researchgate.net For this compound, as with its non-deuterated analogue Anagliptin, this typically involves the use of High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Photo Diode Array (PDA) detector. researchgate.net

Forced degradation studies are an essential part of method development, as they are used to generate potential degradants and demonstrate the method's specificity. amazonaws.com Research on Anagliptin has shown that it undergoes significant degradation under alkaline and oxidative conditions. researchgate.net It has also been shown to be sensitive to acidic and alkaline hydrolysis, leading to the formation of various degradation products. nih.gov These studies confirm the necessity of a well-validated analytical method to monitor the stability of research batches. While the following data pertains to methods developed for Anagliptin, the principles and techniques are directly applicable to this compound due to their near-identical chemical properties and chromatographic behavior.

Chromatographic Separation of this compound from its Related Substances and Degradants

A key requirement for a stability-indicating method is its ability to resolve the main compound from all potential impurities and degradation products. For this compound, this is achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.

One validated gradient HPLC method effectively separates Anagliptin from its degradation products generated during forced degradation studies. researchgate.net The chromatographic conditions are detailed and optimized to ensure adequate resolution between all peaks. The method utilizes a C18 column, which is a common choice for separating moderately polar compounds like Anagliptin and its derivatives. researchgate.net A gradient elution program, which involves changing the composition of the mobile phase over time, is employed to provide efficient separation of compounds with different polarities within a reasonable run time. researchgate.net Detection is typically performed using a UV detector at a wavelength where the parent compound and its degradants exhibit significant absorbance, such as 247 nm. researchgate.net

The specificity of the method is demonstrated by its ability to separate the parent drug from products formed under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. researchgate.net In one study, two major degradation products (DP1 and DP2) were formed under alkaline and oxidative conditions, respectively. researchgate.net The developed HPLC method successfully separated these degradants from the parent Anagliptin peak, proving its stability-indicating capability.

Table 1: Example Chromatographic Conditions and Separation Data This interactive table details the parameters of a validated HPLC method for the separation of Anagliptin and its primary degradants.

ParameterValueReference
Instrumentation HPLC with PDA Detector researchgate.net
Column Waters Symmetry C-18 (150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase A Acetate Buffer (10 mM, pH 5) : Methanol : Acetonitrile (B52724) (90:5:5 v/v/v) researchgate.net
Mobile Phase B Acetate Buffer (10 mM, pH 5) : Methanol : Acetonitrile (50:25:25 v/v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 247 nm researchgate.net
Column Temperature 40 °C researchgate.net
Retention Time (Anagliptin) ~11.5 min researchgate.net
Retention Time (Alkaline Degradant DP1) ~8.9 min researchgate.net
Retention Time (Oxidative Degradant DP2) ~10.4 min researchgate.net

Quantitative Purity Assessment in Long-Term Research Stability Studies

Once a chromatographic method is proven to be specific and capable of separation, it must be validated to demonstrate its suitability for quantitative analysis in long-term stability studies. This validation is performed according to International Conference on Harmonization (ICH) guidelines. researchgate.netijbpas.com The goal is to ensure the method is accurate, precise, and linear over the range of concentrations expected during analysis.

Linearity is established by analyzing a series of solutions at different concentrations and demonstrating a direct proportional relationship between concentration and the detector response (peak area). ijariie.com For Anagliptin, methods have shown excellent linearity in ranges such as 10–120 µg/mL, with a correlation coefficient (r²) of 0.999 or greater, indicating a strong linear relationship. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the compound is added (spiked) into a sample matrix and then quantified. High recovery percentages (e.g., 100.2–100.9%) indicate an accurate method. ijbpas.com

Precision measures the degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijbpas.com Low relative standard deviation (%RSD) values, typically less than 2%, demonstrate that the method provides consistent results. ijbpas.comhealthinformaticsjournal.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to establish the method's sensitivity. LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijbpas.com These parameters are crucial for monitoring the formation of impurities at very low levels during stability studies.

Table 2: Summary of Method Validation Parameters for Quantitative Assessment This interactive table summarizes the typical validation results for a stability-indicating HPLC method for Anagliptin, applicable for this compound research.

Validation ParameterTypical ResultAcceptance Criteria (ICH)Reference
Linearity Range 5–120 µg/mL- researchgate.netijbpas.com
Correlation Coefficient (r²) > 0.999≥ 0.999 researchgate.nethealthinformaticsjournal.com
Accuracy (% Recovery) 100.2% – 100.9%98.0% – 102.0% ijbpas.com
Precision (% RSD, Intra-day) 0.167% – 0.593%NMT 2.0% ijbpas.com
Precision (% RSD, Inter-day) 0.448% – 0.798%NMT 2.0% ijbpas.com
Limit of Detection (LOD) 0.069 µg/mL- ijbpas.com
Limit of Quantitation (LOQ) 0.209 µg/mL- ijbpas.com

The successful validation of these parameters ensures that the analytical method is reliable for the quantitative assessment of this compound purity in long-term research stability programs, providing confidence in the quality and integrity of the research material.

Future Research Horizons and Translational Perspectives for Anagliptin D6

Advancements in Automated Synthesis and High-Throughput Deuteration Techniques

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.au This methodology can lead to improved selectivity, reduced decomposition of sensitive functional groups, and ultimately, a more efficient synthesis of deuterated molecules like Anagliptin-d6. ansto.gov.au The National Deuteration Facility's recent acquisition of a Vapourtec flow reactor exemplifies the move towards streamlined and flexible production of deuterated compounds. ansto.gov.au

Furthermore, high-throughput experimentation (HTE) platforms, which utilize multi-well plates to conduct numerous reactions in parallel, are becoming instrumental in the discovery and optimization of deuteration processes. nih.gov These systems, combined with automated liquid and solid handling, can rapidly screen various catalysts, deuterium (B1214612) sources (like D₂O), and reaction conditions to identify the most efficient pathways for synthesizing this compound. ansto.gov.aunih.gov The integration of automated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), allows for the rapid analysis of the synthesized compounds, ensuring quality and purity. avantorsciences.com

Table 1: Comparison of Traditional vs. Advanced Synthesis Techniques for Deuterated Compounds

FeatureTraditional Batch SynthesisAutomated Flow Chemistry & HTE
Scale LimitedScalable
Efficiency Labor-intensive, slowerHigh, continuous operation
Precision VariableHigh, precise control of parameters
Selectivity Can be challengingOften improved
Safety Handling of hazardous reagentsEnhanced containment
Data Generation ManualHigh-quality, large datasets for analysis

Integration of Artificial Intelligence and Machine Learning in Predicting Deuterium Effects

The impact of deuterium substitution on a drug's pharmacokinetic profile, known as the deuterium kinetic isotope effect (DKIE), can be profound yet is often unpredictable. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to forecast these effects, thereby accelerating the development of deuterated drugs like this compound. osti.govdzd-ev.de

Expansion of this compound Applications in Targeted Proteomics and Lipidomics Research

Deuterated compounds are invaluable tools in quantitative bioanalysis, serving as ideal internal standards in mass spectrometry-based assays due to their chemical similarity to the analyte but distinct mass. The availability of this compound opens up new possibilities for its use in targeted proteomics and lipidomics research, particularly in the context of diabetes and cardiovascular disease. dzd-ev.dedzd-ev.de

In targeted proteomics , this compound can be used as a stable isotope-labeled (SIL) internal standard for the precise quantification of Anagliptin (B605506) in biological samples. This is crucial for detailed pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. nih.gov Beyond quantifying the drug itself, understanding the effect of Anagliptin on the proteome, especially on proteins involved in cardiovascular regulation and inflammation, is a key area of research. nih.gov Given that DPP-4 has numerous substrates beyond incretins, targeted proteomic studies using this compound as a standard could elucidate the broader biological impact of DPP-4 inhibition.

In lipidomics , research has shown that DPP-4 inhibitors can influence lipid metabolism. nih.gov Anagliptin treatment has been associated with reductions in low-density lipoprotein cholesterol (LDL-C) and lathosterol, suggesting an effect on hepatic cholesterol synthesis. nih.gov The use of deuterated water (D₂O) in lipidomics studies has demonstrated the ability to trace the turnover of individual lipids. nih.gov this compound could be employed in sophisticated lipidomics studies to investigate how DPP-4 inhibition specifically alters lipid profiles and dynamics in patients with type 2 diabetes, a condition closely linked to dyslipidemia. nih.govbinasss.sa.cr Such studies could uncover new biomarkers for treatment response and cardiovascular risk reduction.

Table 2: Potential Applications of this compound in 'Omics' Research

Research AreaApplication of this compoundPotential Insights
Targeted Proteomics Internal standard for Anagliptin quantificationAccurate pharmacokinetic/pharmacodynamic modeling, understanding off-target effects.
Lipidomics Tool in studies investigating the effects of Anagliptin on lipid metabolismElucidation of mechanisms behind lipid-lowering effects, discovery of new biomarkers.
Metabolomics Standard for tracing metabolic pathways affected by DPP-4 inhibitionComprehensive understanding of the systemic effects of Anagliptin.

Role of this compound in Early-Stage Drug Candidate Profiling and Lead Optimization Beyond Core Drug Discovery

The utility of deuterated compounds extends beyond the development of deuterated drugs themselves. This compound can serve as a critical tool in the early-stage profiling and lead optimization of new chemical entities targeting the DPP-4 enzyme or related pathways. nih.govnih.gov

During lead optimization , medicinal chemists aim to enhance the properties of promising compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. nih.gov By using this compound as a well-characterized reference standard, researchers can more accurately assess the in vitro and in vivo properties of novel DPP-4 inhibitor candidates. This allows for a more reliable comparison of the metabolic stability and transporter interactions of new analogues against an established drug.

In early-stage drug candidate profiling , this compound can be used in "cassette" dosing studies, where multiple compounds are administered simultaneously to animals. The distinct mass of this compound allows for its easy differentiation from other non-deuterated test compounds in subsequent bioanalysis, enabling higher throughput pharmacokinetic screening. bohrium.com This accelerates the identification of promising lead compounds with desirable properties. nih.gov The insights gained from studies involving this compound can help in building more predictive models for the entire class of DPP-4 inhibitors, ultimately reducing the time and cost associated with bringing new, improved diabetes therapies to the clinic. nih.gov

Q & A

Q. What are the critical considerations in designing a stable isotope-labeled internal standard (SIL-IS) for quantifying Anagliptin-d6 using LC-MS/MS?

Methodological Answer:

  • Isotopic Purity : Ensure ≥99% deuterium incorporation via NMR or high-resolution mass spectrometry (HRMS) to avoid interference from unlabeled analogs .
  • Matrix Compatibility : Validate the SIL-IS in biological matrices (e.g., plasma, tissue homogenates) to confirm no matrix-induced ion suppression/enhancement .
  • Stability Testing : Perform accelerated stability studies under varying pH, temperature, and storage conditions to assess degradation pathways . Key Techniques: LC-MS/MS with multiple reaction monitoring (MRM), isotopic dilution analysis.

Q. How can researchers validate the specificity of this compound in complex biological samples?

Methodological Answer:

  • Chromatographic Separation : Optimize gradient elution protocols to resolve this compound from endogenous isomers or metabolites. Use reversed-phase columns with sub-2μm particles for high resolution .
  • Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to rule out nonspecific binding .
  • Blank Sample Analysis : Include analyte-free matrices to confirm absence of interfering peaks at the retention time of this compound .

Q. What protocols are recommended for synthesizing this compound with minimal isotopic exchange?

Methodological Answer:

  • Deuterium Source : Use deuterated reagents (e.g., D₂O, CD₃OD) in inert atmospheres to prevent back-exchange with ambient moisture .
  • Reaction Monitoring : Track deuterium incorporation via in-situ FTIR or online MS to terminate reactions at optimal labeling efficiency .
  • Purification : Employ preparative HPLC with deuterium-stable mobile phases (e.g., deuterated acetonitrile) to isolate high-purity this compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to DPP-4 across different assay conditions?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled buffer conditions (pH 7.4, 25°C) and compare with literature values using standardized DPP-4 isoforms .
  • Kinetic Analysis : Apply surface plasmon resonance (SPR) to measure on/off rates, distinguishing artifacts from true affinity differences .
  • Allosteric Modulation : Investigate whether co-administered drugs or endogenous ligands alter this compound binding via competitive vs. noncompetitive inhibition assays .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in hepatocyte models?

Methodological Answer:

  • Metabolite Profiling : Use HRMS coupled with stable isotope tracing to distinguish deuterated metabolites from natural analogs .
  • Enzyme Inhibition : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
  • Cross-Species Comparison : Compare human, rat, and mouse hepatocyte data to assess translational relevance and species-specific metabolism .

Q. How should contradictory data on this compound’s off-target effects be analyzed in kinase inhibition screens?

Methodological Answer:

  • Dose-Response Curves : Generate IC₅₀ values across multiple kinase panels (e.g., Eurofins KinaseProfiler) to identify concentration-dependent off-target activity .
  • Structural Modeling : Perform molecular docking simulations to predict interactions with non-DPP-4 kinases and validate via mutagenesis .
  • Pathway Enrichment : Use bioinformatics tools (e.g., DAVID, STRING) to cluster affected kinases into functional pathways and assess biological plausibility .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy of this compound in preclinical models?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and maximal effect (Emax) .
  • Covariate Adjustment : Account for variables like animal weight or baseline glucose levels using mixed-effects models .
  • Reproducibility Metrics : Calculate intra- and inter-assay coefficients of variation (CV) to confirm assay robustness .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic (PK) studies across laboratories?

Methodological Answer:

  • Reference Standards : Use NIST-traceable this compound calibrators and include QC samples in each batch .
  • Harmonized Protocols : Adopt FDA/EMA guidelines for bioanalytical method validation (e.g., accuracy within ±15%, CV ≤20%) .
  • Data Sharing : Publish raw PK parameters (AUC, Cmax, t₁/₂) in open-access repositories for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.